2-(Pyrimidin-4-yl)ethanol
Overview
Description
2-(Pyrimidin-4-yl)ethanol is an organic compound featuring a pyrimidine ring substituted at the 4-position with an ethanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2-(Pyrimidin-4-yl)ethanol is the ROS1 kinase . ROS1 kinase is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes such as cell proliferation, cell death, cell cycle progression, differentiation, and cell survival . The deregulation of many kinases, including ROS1, is usually directly linked to cancer development .
Mode of Action
This compound interacts with its target, ROS1 kinase, by inhibiting its activity . This inhibition is achieved by preventing the kinase from catalyzing the transfer of the terminal phosphate of ATP to substrates that usually contain a serine, threonine, or tyrosine residue .
Biochemical Pathways
The inhibition of ROS1 kinase by this compound affects the protein kinase family’s cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . By inhibiting ROS1 kinase, the compound can potentially disrupt these processes, leading to the suppression of cancer development .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its efficacy as a drug .
Result of Action
The result of the action of this compound is the inhibition of ROS1 kinase activity, which can lead to the suppression of various cellular processes that are crucial for cancer development . This can potentially result in the prevention or slowing down of cancer growth .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-4-yl)ethanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It has been shown to interact with enzymes such as ROS1 kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between this compound and ROS1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of ROS1 kinase by this compound can result in reduced cell proliferation and increased apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of enzyme activity. The compound binds to the active site of ROS1 kinase, preventing the phosphorylation of downstream substrates . This binding interaction is facilitated by the ethanol group, which forms hydrogen bonds with amino acid residues in the active site. The inhibition of ROS1 kinase activity leads to a decrease in the activation of downstream signaling molecules, ultimately affecting cellular processes such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ROS1 kinase activity, resulting in prolonged effects on cellular function. The compound’s efficacy may diminish over time as cells develop resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit ROS1 kinase activity without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as ROS1 kinase . The compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For instance, the inhibition of ROS1 kinase can lead to changes in the levels of metabolites associated with the MAPK/ERK pathway. Additionally, this compound may interact with cofactors that modulate its activity and stability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)ethanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-chloropyrimidine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Pyrimidine-4-carboxylic acid or pyrimidine-4-carbaldehyde.
Reduction: 2-(Pyrimidin-4-yl)ethane.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Pyrimidin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-yl)ethanol: Similar structure but with the ethanol group attached to the 2-position of the pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)ethanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrimidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyrimidin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUIYOURRNFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573115 | |
Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-32-4 | |
Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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